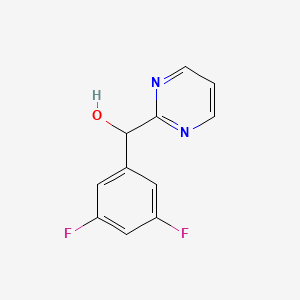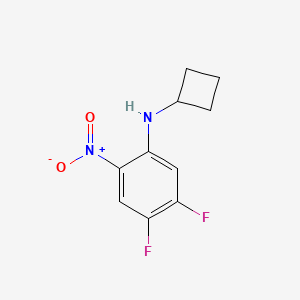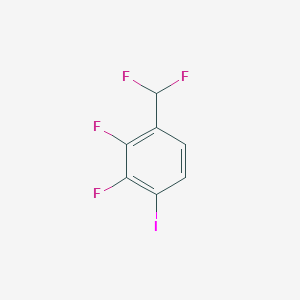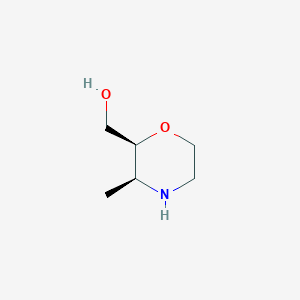
2-(6-Methylnaphthalen-2-yl)-2-oxoacetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Methylnaphthalen-2-yl)-2-oxoacetaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a naphthalene ring system substituted with a methyl group at the 6-position and an oxoacetaldehyde group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylnaphthalen-2-yl)-2-oxoacetaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 6-methylnaphthalene, which is commercially available or can be synthesized through Friedel-Crafts alkylation of naphthalene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: The methyl group at the 6-position is oxidized to form a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid is then reduced to an aldehyde using reagents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Formylation: Finally, the aldehyde group is introduced at the 2-position through a formylation reaction, typically using Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Methylnaphthalen-2-yl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3)
Major Products Formed
Oxidation: 2-(6-Methylnaphthalen-2-yl)-2-oxoacetic acid
Reduction: 2-(6-Methylnaphthalen-2-yl)-2-hydroxyacetaldehyde
Substitution: Various substituted naphthalenes depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
2-(6-Methylnaphthalen-2-yl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a potential candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It can be used in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 2-(6-Methylnaphthalen-2-yl)-2-oxoacetaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The aldehyde group can form Schiff bases with amino groups in proteins, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylnaphthalene: Lacks the oxoacetaldehyde group, making it less reactive in certain chemical reactions.
2-Naphthaldehyde: Lacks the methyl group at the 6-position, which may influence its reactivity and interactions.
6-Methylnaphthalene-2-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of an oxoacetaldehyde group.
Uniqueness
2-(6-Methylnaphthalen-2-yl)-2-oxoacetaldehyde is unique due to the presence of both a methyl group and an oxoacetaldehyde group on the naphthalene ring
Eigenschaften
Molekularformel |
C13H10O2 |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
2-(6-methylnaphthalen-2-yl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C13H10O2/c1-9-2-3-11-7-12(13(15)8-14)5-4-10(11)6-9/h2-8H,1H3 |
InChI-Schlüssel |
OKNJVKGKXZOCOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trimethyl-[3,3,13,13-tetrakis(4-hexylphenyl)-16-trimethylstannyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaen-6-yl]stannane](/img/structure/B12829129.png)

![2-Ethyl-7-nitro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B12829143.png)

![3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde](/img/structure/B12829161.png)
![[2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B12829167.png)
![(2S,4R)-1-((S)-2-(2-(2-(2-(((3R,5S)-5-(((4-((S)-4-Acryloyl-3-(cyanomethyl)piperazin-1-yl)-7-(naphthalen-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)-1-methylpyrrolidin-3-yl)oxy)ethoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-](/img/structure/B12829171.png)
![L-Cysteine,S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B12829188.png)
![N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-ethylthieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B12829189.png)




![(3S,8R,10S,14R)-17-[(3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12829216.png)
